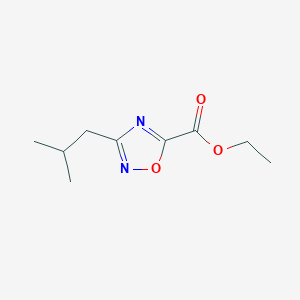
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate is a complex organic compound. It is an ester, which are often characterized by their fruity odors . The compound contains an ethyl group and a 2-methylpropyl group, also known as an isobutyl group . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, an ethyl group, and a 2-methylpropyl group. The oxadiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen and oxygen . The ethyl and 2-methylpropyl groups are alkyl groups, which are a type of hydrocarbon group .Wissenschaftliche Forschungsanwendungen
Versatile Building Blocks in Medicinal Chemistry
Ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate derivatives have been identified as versatile building blocks in medicinal chemistry. For instance, derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate were prepared under mild conditions, showcasing a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These blocks can be integrated into biologically relevant molecules, indicating their utility in drug discovery and development (Ž. Jakopin, 2018).
Antihypertensive Activity
In another study, 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including a variant similar to the ethyl ester , demonstrated antihypertensive activity in rats. This suggests the potential of such compounds in the development of new antihypertensive drugs, highlighting their significance in therapeutic research (A. A. Santilli & R. Morris, 1979).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives in corrosion inhibition for mild steel in sulphuric acid has been explored, showcasing the chemical versatility and practical applications of these compounds beyond biomedicine. These derivatives have been shown to form a protective layer on the metal surface, significantly reducing corrosion rates, which is crucial for industrial maintenance and sustainability (P. Ammal, M. Prajila, A. Joseph, 2018).
Synthesis of Biologically Active Molecules
Further research has demonstrated the utility of similar oxadiazole derivatives in the synthesis of biologically active molecules. For instance, microwave-assisted synthesis of hybrid molecules containing oxadiazole nuclei explored their antimicrobial, antilipase, and antiurease activities. These findings underscore the role of oxadiazole derivatives in advancing the development of new pharmaceuticals with potential applications in treating various diseases (Serap Başoğlu et al., 2013).
Antimicrobial Evaluation
1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of disubstituted 1,3,4-oxadiazole derivatives from ethyl mandelate have shown significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents (E. Jafari et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 3-(2-methylpropyl)-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(11-14-8)5-6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZPJBKKGPMVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874193.png)


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2874197.png)
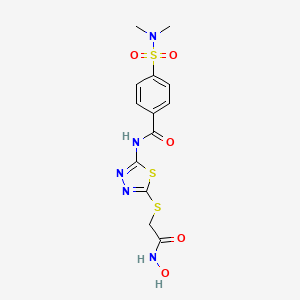
![N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2874203.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2874204.png)
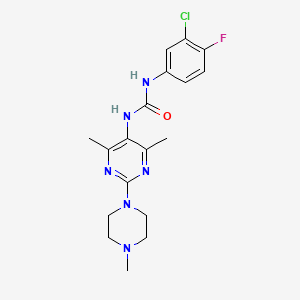
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2874206.png)
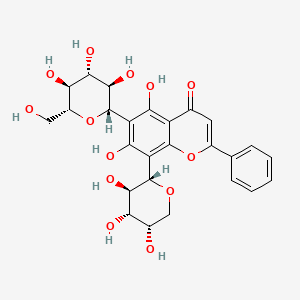
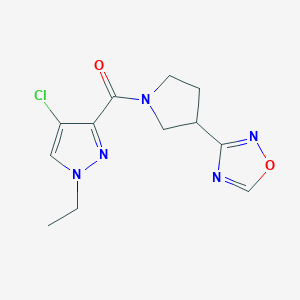
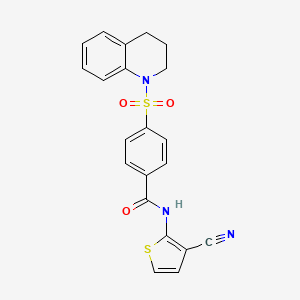
![Ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2874215.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2874216.png)
